molecular formula C15H26BrNO2 B15297179 Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B15297179
M. Wt: 332.28 g/mol
InChI Key: VLJSVHZIEKLYCZ-UHFFFAOYSA-N
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Description

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate is a chemical building block designed for research and development applications, particularly in medicinal chemistry. This compound features a spirocyclic architecture that introduces molecular complexity and three-dimensionality, which are valuable properties in designing active pharmaceutical ingredients (APIs) and biological probes . The bromo substituent at the 9-position serves as a versatile handle for further synthetic elaboration through cross-coupling reactions, allowing researchers to introduce diverse structural motifs. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances the compound's stability and can be readily removed under mild acidic conditions to reveal a secondary amine for further derivatization . As a key synthetic intermediate, this bromo-spiro derivative is useful for constructing more complex molecules targeting various biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H26BrNO2

Molecular Weight

332.28 g/mol

IUPAC Name

tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C15H26BrNO2/c1-14(2,3)19-13(18)17-10-8-15(9-11-17)6-4-12(16)5-7-15/h12H,4-11H2,1-3H3

InChI Key

VLJSVHZIEKLYCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(CC2)Br)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed reactions under an inert atmosphere. For example, wet palladium on carbon (Pd/C) can be used as a catalyst in tetrahydrofuran (THF) solution, with the reaction being stirred at 40°C for 40 hours under 45 psi .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound’s unique structure makes it valuable for constructing complex molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in various reactions, leading to the formation of different products. The spirocyclic structure also contributes to its reactivity and potential biological activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate scaffold is highly versatile, with modifications at positions 7, 8, 9, or 10 altering reactivity and applications. Key derivatives include:

Compound Name Substituent Molecular Weight CAS Number Key Applications/Properties References
9-Bromo derivative (target compound) Br at C9 332.28 (est.) Not explicitly stated Cross-coupling precursor
9-Oxo derivative O at C9 267.36 873924-08-4 Intermediate in organic synthesis
7-Oxo derivative O at C7 267.37 1198284-49-9 Inhibitor synthesis (e.g., p97)
8-Amino derivative NH2 at C8 268.39 1782214-37-2 Potential for peptide mimetics
10-Hydroxy derivative OH at C10 269.38 Not explicitly stated Solubility modifier
9-Hydroxymethyl derivative CH2OH at C9 283.36 (est.) MFCD27956911 Prodrug or linker in PROTACs

Key Observations :

  • Bromo vs. Oxo Derivatives : The 9-bromo derivative’s halogen substituent facilitates further functionalization, whereas the 9-oxo analog (CAS 873924-08-4) is more reactive in condensation or reduction reactions .
  • Amino and Hydroxy Derivatives: The 8-amino (CAS 1782214-37-2) and 10-hydroxy derivatives exhibit enhanced polarity, improving aqueous solubility for biological applications .

Physicochemical Properties

  • Solubility: Bromo and oxo derivatives are typically lipophilic (logP > 2), while amino and hydroxy variants show improved solubility in polar solvents .
  • Stability : The tert-butyl carbamate group enhances stability under basic conditions but is labile in acidic environments .

Biological Activity

Overview

Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. This compound's molecular formula is C15H26BrNO2C_{15}H_{26}BrNO_2 and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Molecular Weight : 332.2764 g/mol
  • CAS Number : 2654056-93-4
  • SMILES Notation : BrC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, such as receptors and enzymes. The presence of the bromo substituent enhances its reactivity and potential for forming hydrogen bonds, which is crucial for binding to biological targets.

Biological Activity

Recent studies have indicated that compounds within the spirocyclic family, including this compound, exhibit significant activity against various biological pathways:

  • GABA Receptor Interaction :
    • Compounds structurally similar to this compound have been identified as antagonists of the γ-aminobutyric acid type A receptor (GABAAR). These interactions can modulate neuronal excitability and have implications in treating neurological disorders.
    • Research shows that spirocyclic compounds can influence macrophage activity and T cell responses, potentially impacting immune responses in inflammatory conditions .
  • Antimicrobial Properties :
    • Preliminary studies suggest that derivatives of azaspiro compounds may possess antimicrobial properties, making them candidates for further exploration in antibiotic development.

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Bavo et al. (2021)Identified structure–activity relationships (SARs) among azaspiro compounds and their effects on GABAARs, highlighting potential therapeutic applications in neuropharmacology .
Falk-Petersen et al. (2021)Discussed the immunomodulatory effects of GABAAR antagonists, suggesting that similar compounds could influence immune cell behavior and inflammation .
In vitro assaysDemonstrated that azaspiro compounds can inhibit specific cellular pathways linked to cancer cell proliferation, indicating potential anti-cancer properties.

Q & A

Q. Q1. What are the standard synthetic routes for Tert-butyl 9-bromo-3-azaspiro[5.5]undecane-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Bromination : Bromine introduction may occur via electrophilic substitution or bromide displacement. In one protocol, tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate reacts with brominating agents under basic conditions (e.g., DIPEA in DMSO at 130°C) .
  • Spirocyclic Core Formation : Cyclization of precursor amines with tert-butyl esters, followed by bromination, is common. Flash chromatography (SiO₂, ethyl acetate/hexane) is used for purification .

Q. Key Data :

Reaction StepReagents/ConditionsYieldReference
BrominationDIPEA, DMSO, 130°C59%

Advanced Synthesis

Q. Q2. How can regioselectivity challenges during bromination be addressed?

Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Use protecting groups (e.g., tert-butyl carbamate) to direct bromination to the desired position.
  • Transition-Metal Catalysis : Pd-mediated coupling (e.g., Suzuki or Buchwald-Hartwig) allows precise functionalization. For example, tert-butyl diazaspiro cores are coupled with aryl halides using Pd₂(dba)₃ and XantPhos .

Q. Example Protocol :

  • Cross-Coupling : React with aryl boronic esters under Pd catalysis (Cs₂CO₃, 1,4-dioxane, 100°C) .

Basic Characterization

Q. Q3. What spectroscopic methods are used to confirm the structure?

  • NMR :
    • ¹H NMR : tert-butyl protons (~1.4 ppm), sp³ C-Br (no direct proton signal but deshields adjacent CH₂ groups).
    • ¹³C NMR : Carbonyl (C=O) at ~155 ppm, spiro carbon at ~70 ppm .
  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient) .

Advanced Characterization

Q. Q4. How is X-ray crystallography applied to resolve structural ambiguities?

  • Crystallization : Slow evaporation from ethanol/dichloromethane.
  • Data Collection : Use SHELX programs for structure refinement. The spirocyclic core often forms monoclinic crystals (space group P2₁/c) .

Example : A related diazaspiro compound (tert-butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate) was resolved with SHELXL, confirming bond angles and torsional strain .

Reactivity and Functionalization

Q. Q5. What are the key reactivity patterns of the bromine substituent?

  • Nucleophilic Substitution : Bromine is displaced by amines or thiols (e.g., SN2 with NaN₃ in DMF, 80°C) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, SPhos, K₃PO₄) yield biaryl derivatives .

Advanced Application : Used to synthesize PROTAC degraders via Cu-free click chemistry .

Data Contradiction Analysis

Q. Q6. How to troubleshoot discrepancies in reported coupling reaction yields?

  • Catalyst Loading : Optimize Pd₂(dba)₃ (2–5 mol%) and ligand ratios (e.g., XantPhos, 1:1.2 Pd:ligand) .
  • Reagent Purity : Use freshly distilled DIPEA to avoid side reactions .

Case Study : A 40% yield improvement was achieved by replacing DMSO with DMAc in a Buchwald-Hartwig amination .

Biological Applications

Q. Q7. How is this compound utilized in drug discovery?

  • PARP Inhibitors : The spirocyclic core mimics piperazine bioisosteres, enhancing solubility and target engagement. Bromine serves as a handle for further functionalization (e.g., introducing fluorophores) .
  • Kinase Inhibitors : Bromine is replaced with substituted aryl groups to modulate selectivity .

Computational Modeling

Q. Q8. What computational tools predict the compound’s conformational stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. The spirocyclic structure exhibits chair-chair conformation with minimal ring strain .
  • Docking Studies : The tert-butyl group occupies hydrophobic pockets in PARP1 (PDB: 5DS3), validated using AutoDock Vina .

Purification Challenges

Q. Q9. What advanced techniques resolve purification issues due to high polarity?

  • Preparative HPLC : C18 column, 0.1% TFA in water/acetonitrile .
  • Chiral Separation : Use SFC (supercritical CO₂ with 20% methanol) for enantiomers .

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